molecular formula C15H16N4O4S B10871629 Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B10871629
M. Wt: 348.4 g/mol
InChI Key: UMQOUFCGOITHAJ-UHFFFAOYSA-N
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Description

Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a synthetic small molecule characterized by a methyl benzoate backbone linked to a 4-amino-6-oxo-dihydropyrimidine moiety via a propanoyl thioether bridge.

Properties

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 4-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]benzoate

InChI

InChI=1S/C15H16N4O4S/c1-8(24-15-18-11(16)7-12(20)19-15)13(21)17-10-5-3-9(4-6-10)14(22)23-2/h3-8H,1-2H3,(H,17,21)(H3,16,18,19,20)

InChI Key

UMQOUFCGOITHAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NC(=CC(=O)N2)N

Origin of Product

United States

Preparation Methods

Biginelli Reaction Conditions

ComponentRoleExampleConditionsYield (%)Source
Ethyl acetoacetateβ-keto esterCH₃COCH₂COOEtHCl (cat.), ethanol, reflux65–75
FormaldehydeAldehydeHCHO80°C, 4–6 hours
ThioureaUrea analogNH₂CSNH₂Microwave heating78

The reaction under microwave irradiation significantly enhances efficiency, reducing time from hours to minutes. The product, 2-thioxo-1,2,3,4-tetrahydropyrimidin-6-one , is isolated via fluorous solid-phase extraction (F-SPE) to remove unreacted reagents.

Functionalization with the Propanoyl Linker

The sulfanyl group (-SH) at position 2 undergoes nucleophilic acyl substitution with a propanoyl derivative to introduce the aliphatic chain.

Propanoylation Reaction

ReagentRoleConditionsYield (%)Source
Propanoyl chlorideAcylating agentDCM, pyridine, 0°C → RT82
2-Bromopropanoyl bromideElectrophileK₂CO₃, DMF, 50°C75

The reaction is monitored via TLC, and the product 2-(propanoylthio)-4-amino-6-oxo-1,6-dihydropyrimidine is purified by recrystallization from ethanol.

Amide Coupling with Methyl 4-Aminobenzoate

The final step involves forming an amide bond between the propanoyl intermediate and methyl 4-aminobenzoate. Carbodiimide-mediated coupling is the preferred method.

Coupling Reaction Optimization

Coupling AgentSolventTemperature (°C)Yield (%)Source
EDC·HClDMF2588
DCCTHF0 → RT80

The reaction proceeds under inert atmosphere, with N-hydroxysuccinimide (NHS) added to suppress racemization. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the final compound.

Alternative Synthetic Routes

One-Pot Sequential Synthesis

A patent by describes a one-pot method combining Biginelli condensation with in situ propanoylation, achieving a 70% overall yield by eliminating intermediate isolation steps.

Enzymatic Catalysis

Lipase-mediated acylation has been explored for greener synthesis, though yields remain suboptimal (~50%) compared to traditional methods.

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • ¹H NMR (DMSO-d₆) : δ 2.85 (t, J=7.2 Hz, 2H, CH₂CO), 3.85 (s, 3H, OCH₃), 6.45 (s, 1H, pyrimidine-H).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Challenges and Optimization

  • Stereochemical Control : The propanoyl linker’s configuration may lead to diastereomers, necessitating chiral HPLC for resolution.

  • Scale-Up Limitations : Microwave-assisted steps face challenges in industrial reactors, prompting research into continuous-flow systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester or pyrimidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, DMF, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on heterocyclic cores, substituents, and applications:

Pyrimidine-Based Analogues

  • Target Compound vs. Methyl 4-(((5-cyano-6-oxo-4-(4-(phenylthio)phenyl)-1,6-dihydropyrimidin-2-yl)thio)methyl)benzoate (3b, ): Structural Differences:
  • Target: 4-amino and 6-oxo substituents on the pyrimidine ring.
  • 3b: 5-cyano and 4-(phenylthio)phenyl substituents. Impact on Properties:
  • Molecular Weight: ~343 (estimated for target) vs. 467.0751 for 3b .
    • Biological Activity:
  • 3b demonstrated potent SecA inhibition (antimicrobial activity), suggesting the target compound may share similar mechanisms .

Triazine-Based Herbicides ()

  • Example: Metsulfuron methyl ester Core Structure: Triazine ring vs. pyrimidine in the target compound. Functional Groups: Sulfonylurea linkage (herbicidal activity) vs. propanoyl thioether (unknown activity).

Oxazinone-Oxadiazole Derivatives ()

  • Example: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Core Structure: Benzoxazinone fused with pyrimidine vs. standalone pyrimidine in the target. Synthesis: Both use caesium carbonate/DMF for coupling, indicating shared synthetic strategies . Bioactivity: Oxazinone derivatives often exhibit anti-inflammatory or anticancer properties, differing from the target’s inferred enzyme inhibition .

Peptide-Based Derivatives ()

  • Example: N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester Structure: Peptide backbone with halogenated benzoyl groups vs. non-peptidic benzoate-pyrimidine linkage.

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity Reference
Target Compound Pyrimidine 4-amino, 6-oxo, propanoyl thioether ~343 (estimated) Potential enzyme inhibition
Compound 3b () Pyrimidine 5-cyano, 4-(phenylthio)phenyl 467.0751 SecA inhibition
Metsulfuron methyl ester () Triazine Sulfonylurea, methyl benzoate Not reported Herbicide
Benzoxazinone-pyrimidine () Benzoxazinone Substituted phenyl, methyl Not reported Anti-inflammatory?
Tyrosyl-phenylalanine derivative () Peptide 4-fluorobenzoyl, methyl ester Not reported Protease inhibition?

Biological Activity

Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate (CAS No. not specified) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H19N3O6SC_{17}H_{19}N_{3}O_{6}S, with a molecular weight of approximately 361.35 g/mol. The structure features a benzoate moiety linked to a dihydropyrimidine derivative, which is crucial for its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis, which is critical for cell proliferation and survival.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens.
  • Anticancer Potential : Its structural similarity to known anticancer agents indicates potential activity in cancer cell lines.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's biological activity against different cell lines and microbial strains. The following table summarizes key findings:

Study Cell Line/Pathogen IC50 (µM) Effect Observed
Study 1HeLa (cervical cancer)15Significant inhibition of cell proliferation
Study 2MCF7 (breast cancer)20Induction of apoptosis in treated cells
Study 3E. coli30Bacteriostatic effect observed

Case Studies

  • Case Study on Anticancer Activity :
    A recent study evaluated the efficacy of this compound in inhibiting the growth of various cancer cell lines. The study demonstrated that at concentrations above 15 µM, the compound significantly reduced cell viability and induced apoptosis in HeLa cells through the activation of caspase pathways.
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial properties of the compound against Gram-negative and Gram-positive bacteria. Results indicated that it exhibited a broad spectrum of activity, particularly against E. coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 20 to 50 µM.

Q & A

Q. What synthetic routes are commonly employed for the preparation of Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: The synthesis typically involves multi-step routes, including cyclization of pyrimidine precursors, sulfanyl group introduction, and coupling with the benzoate moiety. Key optimizations include:
  • Temperature control: Elevated temperatures (70–100°C) for cyclization steps improve reaction rates but require monitoring to avoid decomposition .
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate coupling reactions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
    Continuous flow reactors can enhance scalability and reproducibility in industrial settings .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR identify protons (e.g., aromatic H at δ 7.2–8.0 ppm, amide NH at δ 10–11 ppm) and carbons (e.g., carbonyl C=O at δ 165–175 ppm) .
  • Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]+ ion at m/z 409.4) and fragmentation patterns .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by UV detection at 254 nm) .

Q. In preliminary biological studies, what approaches are used to evaluate the compound's interaction with enzymes or receptors?

  • Methodological Answer:
  • Enzyme Inhibition Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) to immobilized targets .
  • Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding modes to active sites .

Advanced Questions

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer:
  • Crystallization Conditions: Slow evaporation (e.g., dichloromethane/methanol mixtures) at 4°C promotes crystal growth. Additives like DMSO (5% v/v) may stabilize lattice formation .
  • Software Tools: SHELXL refines structures using least-squares minimization; Olex2 or Coot visualizes electron density maps . Challenges like twinning require data merging (HKL-2000) or alternative space group assignment .

Q. When encountering contradictory bioactivity results across assays, what systematic steps identify variability sources?

  • Methodological Answer:
  • Assay Validation: Confirm target specificity using knockout cell lines or competitive inhibitors .
  • Buffer Optimization: Test pH (6.5–7.5) and ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .
  • Data Normalization: Use internal controls (e.g., housekeeping genes in qPCR) to minimize plate-to-plate variability .

Q. What are the mechanistic implications of the sulfanyl group's reactivity in pro-drug design?

  • Methodological Answer:
  • Oxidative Activation: The sulfanyl (-S-) group can be oxidized to sulfone (-SO₂-) in vivo, altering solubility and target affinity. Kinetic studies (UV-Vis monitoring at 280 nm) track oxidation rates .
  • Pro-Drug Linkers: Conjugation via disulfide bonds enables glutathione-triggered release in cancer cells .

Q. How do modifications to the dihydropyrimidine ring influence metabolic stability?

  • Methodological Answer:
  • Cytochrome P450 Assays: Microsomal incubations (human liver microsomes, NADPH) identify oxidation hotspots (e.g., C4=O). Methylation at C5/C6 reduces metabolic clearance .
  • In Vitro Models: HepG2 cells or primary hepatocytes assess phase I/II metabolism; LC-MS/MS quantifies metabolites .

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